molecular formula C21H28N4O4 B11004274 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11004274
M. Wt: 400.5 g/mol
InChI Key: KRYHABFZMHGHBU-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₂₈N₄O₄
Molecular Weight: 400.5 g/mol
IUPAC Name: N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
Structural Features:

  • A piperidine ring substituted at position 1 with a 6-methoxypyridazin-3-yl group.
  • A carboxamide linkage at position 3 of the piperidine, connected to a 2-(3,4-dimethoxyphenyl)ethyl chain.
  • Methoxy groups at positions 3 and 4 of the phenyl ring and position 6 of the pyridazine ring .

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C21H28N4O4/c1-27-17-7-6-15(13-18(17)28-2)10-11-22-21(26)16-5-4-12-25(14-16)19-8-9-20(29-3)24-23-19/h6-9,13,16H,4-5,10-12,14H2,1-3H3,(H,22,26)

InChI Key

KRYHABFZMHGHBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes the following steps:

    Preparation of 3,4-dimethoxyphenyl ethylamine: This intermediate can be synthesized through the reduction of 3,4-dimethoxyphenyl acetonitrile using a reducing agent such as lithium aluminum hydride.

    Formation of the pyridazine ring: The pyridazine ring can be constructed by reacting 6-methoxypyridazine with appropriate reagents under controlled conditions.

    Coupling reaction: The final step involves coupling the 3,4-dimethoxyphenyl ethylamine with the pyridazine intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of this compound are influenced by its unique substitution pattern. Below is a comparison with structurally related analogs:

Table 1: Key Structural and Functional Differences
Compound Name Structural Features Notable Differences Biological Activities
Target Compound 3,4-Dimethoxyphenylethyl chain; 6-methoxypyridazine Reference compound Potential enzyme inhibition (hypothesized)
N-(3-Chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide Chloro substituent at phenyl position 3 Chlorine enhances bioactivity Enhanced antibacterial activity compared to non-chlorinated analogs
1-(6-Chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide Chloro substituent at pyridazine position 6 Chlorine increases molecular weight (421.3 g/mol) Improved antitumor properties in preliminary assays
N-[2-(4-Methoxyphenyl)ethyl]-1-[3-(propan-2-yl)triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide Triazolopyridazine moiety; isopropyl group Heterocyclic triazole ring Potential CNS activity due to triazole’s metabolic stability
N-(2-Methoxyethyl)-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide Pyridazinyl ether linkage; methoxyethyl chain Ether linkage alters solubility Moderate antidepressant effects in vitro

Impact of Substituents on Pharmacological Profiles

  • Chlorine Substitution : Chlorinated analogs (e.g., at phenyl or pyridazine positions) show improved antibacterial and antitumor activities but may introduce toxicity concerns .
  • Heterocyclic Modifications : Replacement of pyridazine with triazolopyridazine () or pyrimidine () alters target selectivity. For example, triazolopyridazine derivatives exhibit higher metabolic stability due to reduced oxidative degradation .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide, also known by its CAS number 946283-34-7, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O4C_{21}H_{25}N_{3}O_{4}, with a molecular weight of 385.44 g/mol. The structure includes a piperidine ring, methoxy groups, and a pyridazine moiety which are significant for its biological interactions.

PropertyValue
Molecular FormulaC21H25N3O4
Molecular Weight385.44 g/mol
CAS Number946283-34-7
SMILESC/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCC2=CC(=C(C=C2)OC)OC

Neuroprotective Effects

The compound's structural components suggest possible neuroprotective effects. Piperidine derivatives have been shown to possess activity against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. In vitro studies indicated that compounds with similar structures can enhance cognitive function in animal models by increasing acetylcholine levels.

The proposed mechanisms for the biological activity of this compound include:

  • Calcium Channel Modulation : Some studies suggest that piperidine derivatives can modulate calcium channels, which are crucial in various cellular processes including muscle contraction and neurotransmitter release.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as AChE or cyclooxygenase (COX), leading to anti-inflammatory effects and improved neuronal health.
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Inhibition of T-type Calcium Channels : A study on similar piperidine derivatives demonstrated their ability to inhibit T-type calcium channels effectively, suggesting a pathway for managing hypertension without causing reflex tachycardia .
  • Neuroprotective Activity : Research on related compounds indicated significant neuroprotective effects in models of neurodegeneration, attributed to their ability to inhibit AChE and enhance synaptic transmission .

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